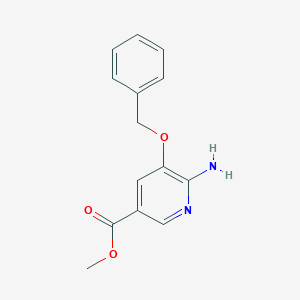
N-(4-bromophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and a bromophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1,3-thiazol-2-amine typically involves the condensation of 4-bromoaniline with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions . Another method involves the cyclization of 4-bromoaniline with thiourea in the presence of a strong acid like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
N-(4-bromophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
N-(4-bromophenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anticancer agent, particularly against breast cancer cell lines.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(4-bromophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of bacterial lipids, disrupting cell membrane integrity . In anticancer applications, it interferes with the cell cycle and induces apoptosis in cancer cells . Molecular docking studies have shown that the compound binds effectively to specific protein targets, enhancing its biological activity .
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)-1,3-thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer properties.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Known for its antimicrobial and antioxidant activities.
Uniqueness
N-(4-bromophenyl)-1,3-thiazol-2-amine is unique due to its dual antimicrobial and anticancer activities. Its ability to inhibit bacterial lipid biosynthesis and induce apoptosis in cancer cells makes it a versatile compound in medicinal chemistry .
特性
CAS番号 |
774544-68-2 |
|---|---|
分子式 |
C9H7BrN2S |
分子量 |
255.14 g/mol |
IUPAC名 |
N-(4-bromophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H7BrN2S/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,(H,11,12) |
InChIキー |
PYNZKGAFSJOUKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=NC=CS2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)



![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)




![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)

